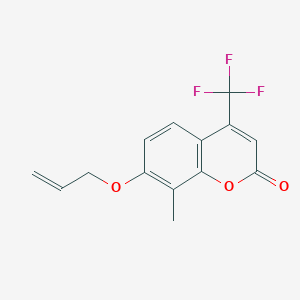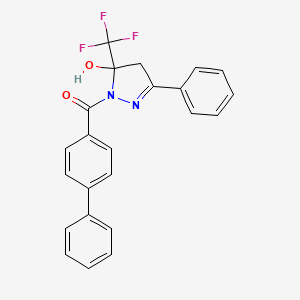
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, also known as AMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators and protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, including the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, research is needed to optimize its synthesis and improve its solubility and bioavailability for use in various research applications.
Conclusion:
In conclusion, 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising compound for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to optimize its synthesis and improve its solubility and bioavailability for use in various research applications.
Synthesemethoden
The synthesis of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methylcoumarin with allyl bromide and trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been optimized to achieve high yields and purity, making it a suitable compound for various research applications.
Eigenschaften
IUPAC Name |
8-methyl-7-prop-2-enoxy-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-3-6-19-11-5-4-9-10(14(15,16)17)7-12(18)20-13(9)8(11)2/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQOLYHCVLEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B4880860.png)
![ethyl 4-[({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B4880867.png)
![7-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4880873.png)
![N,N'-[sulfonylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B4880877.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4880879.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B4880884.png)
![ethyl 4-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4880894.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4880903.png)

![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4880919.png)

![2-bromo-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880934.png)
